

Idarubicin Hydrochloride: A Technical Guide to Solubility and Stability

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of **idarubicin** hydrochloride, a potent anthracycline antibiotic used in cancer chemotherapy. The information is intended to support researchers, scientists, and drug development professionals in the effective use and formulation of this compound. All quantitative data is summarized in structured tables, and detailed experimental protocols are provided for key analytical procedures.

Physicochemical Properties

Idarubicin hydrochloride is the hydrochloride salt of **idarubicin**, a 4-demethoxy analog of daunorubicin. It is an antineoplastic agent that functions by intercalating into DNA and inhibiting the enzyme topoisomerase II, leading to the disruption of DNA replication and transcription in cancer cells.[1][2]

Solubility Profile

Idarubicin hydrochloride is a yellow-red powder.[3] It exhibits varied solubility in different solvents, a critical consideration for the preparation of stock solutions and formulations for in vitro and in vivo studies.

Aqueous Solubility



Idarubicin hydrochloride is sparingly soluble in aqueous buffers.[1] The pH of a 1 in 200 solution in water is between 5.0 and 6.5.[3][4] Prolonged contact with alkaline solutions will result in degradation of the drug.[5] For maximum solubility in aqueous buffers, it is recommended to first dissolve the compound in dimethyl sulfoxide (DMSO) and then dilute with the aqueous buffer of choice.[1]

Organic Solvent Solubility

The compound is highly soluble in DMSO, making it a common solvent for preparing concentrated stock solutions.[4][6][7] It is also sparingly soluble in methanol and slightly soluble in ethanol.[3]

Summary of Solubility Data

The following table summarizes the reported solubility of **idarubicin** hydrochloride in various solvents.



Solvent	Solubility	Molar Equivalent (mM)	Source(s)
DMSO	~10 mg/mL	~18.73 mM	[1][6]
DMSO	≥26.7 mg/mL	≥50.00 mM	[6]
DMSO	83.33 mg/mL	156.06 mM	[6][8]
DMSO	100 mg/mL	187.28 mM	[6][7]
1:1 DMSO:PBS (pH 7.2)	~0.5 mg/mL	~0.94 mM	[1][4]
Water	Slightly soluble	-	[3]
Water	8 mg/mL	14.98 mM	[7]
Water (with slight heat)	10 mg/mL	18.73 mM	
Methanol	Sparingly soluble	-	[3]
Methanol	20 mg/mL	37.46 mM	
Ethanol	Slightly soluble	-	[3]
Ethanol	Insoluble	-	[7]

Note: The molecular weight of **idarubicin** hydrochloride is 533.95 g/mol .[6][8] It is recommended to use fresh, anhydrous DMSO for maximum solubility, as moisture can reduce solubility.[6][7]

Stability Profile

The stability of **idarubicin** hydrochloride is influenced by storage conditions, including temperature, light exposure, and the chemical environment (e.g., pH, presence of oxidizing agents).

Storage of Solid Compound



Idarubicin hydrochloride as a crystalline solid is stable for at least four years when stored at -20°C.[1]

Stability of Solutions

For long-term storage, stock solutions of **idarubicin** hydrochloride in DMSO should be stored at low temperatures, such as -80°C, to maintain chemical stability.[6] Aqueous solutions are not recommended for storage for more than one day.[1] Diluted solutions for infusion in 5% Dextrose or 0.9% Sodium Chloride are reported to be stable for up to 4 weeks at room temperature when protected from light.[5] A study on a high-concentration aqueous solution (4 mg/mL) stored in polypropylene syringes showed stability for at least 7 days when refrigerated. [9][10] Another study found that a 1 mg/mL solution was stable for at least three days after the first opening when stored refrigerated and protected from light.[9] Diluted solutions (0.1 mg/mL, 0.62 mg/mL, and 0.73 mg/mL) in water for injection were stable for 28 days when stored in polyolefin bags at 2°C–8°C and protected from light.[9]

Degradation Pathways

Forced degradation studies have shown that **idarubicin** is unstable under certain conditions. It is susceptible to degradation under acidic and alkaline hydrolysis, as well as oxidation.[11][12]

- Acid Hydrolysis: At elevated temperatures (85°C), idarubicin undergoes acid-catalyzed cleavage of the glycosidic linkage, resulting in the formation of deglucosaminylidarubicin.
 [11][12]
- Alkaline Hydrolysis: The drug is unstable in alkaline conditions at room temperature.[11][12]
- Oxidation: Idarubicin degrades in the presence of oxidizing agents, leading to the formation
 of desacetylidarubicin hydroperoxide and desacetylidarubicin.[11][12]
- Photolysis and Dry Heat: The compound is relatively stable under photolytic and dry heat conditions.[11][12]

Summary of Stability Data



Condition	Observation	Degradation Products	Source(s)
Solid State			
-20°C	Stable for ≥ 4 years	-	[1]
In Solution			
Aqueous Solution	Not recommended for storage > 1 day	-	[1]
DMSO Stock Solution	Store at -80°C for long-term stability	-	[6]
Diluted in D5W or NS	Stable for 4 weeks at room temperature (light protected)	-	[5]
1 mg/mL in vial	Stable for 3 days at 2-8°C (light protected)	-	[9]
0.1-0.73 mg/mL in WFI	Stable for 28 days at 2-8°C (light protected)	-	[9]
Forced Degradation			
Acid Hydrolysis (85°C)	Unstable	Deglucosaminylidarub icin	[11][12]
Alkaline Hydrolysis (RT)	Unstable	Not fully characterized	[11][12]
Oxidation (RT)	Unstable	Desacetylidarubicin hydroperoxide, Desacetylidarubicin	[11][12]
Photolysis	Stable	-	[11][12]
Dry Heat	Stable	-	[11][12]

Experimental Protocols



Protocol for Determining Solubility in DMSO

This protocol outlines a method to determine the equilibrium solubility of **idarubicin** hydrochloride in DMSO.[6]

Objective: To determine the saturation solubility of **idarubicin** hydrochloride in anhydrous DMSO at a controlled temperature.

Materials:

- **Idarubicin** hydrochloride powder
- Anhydrous DMSO
- · Sealed vials
- Orbital shaker or rotator
- Temperature-controlled environment (e.g., 25°C)
- · High-speed centrifuge
- Validated HPLC-UV system

Procedure:

- Preparation of Supersaturated Solutions: Add an excess amount of idarubicin hydrochloride powder to a known volume of anhydrous DMSO in a sealed vial.
- Equilibration: Place the vial on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Separation of Undissolved Solid: Centrifuge the supersaturated solution at a high speed to pellet the excess solid.
- Sample Preparation: Carefully collect an aliquot of the clear supernatant.



- Dilution: Dilute the supernatant with an appropriate solvent (e.g., mobile phase for HPLC) to a concentration within the linear range of the analytical method.
- Quantification: Analyze the diluted sample by a validated HPLC-UV method. The peak area
 of idarubicin hydrochloride is compared to a standard curve prepared from known
 concentrations of the compound.
- Calculation: The solubility is calculated by multiplying the concentration of the diluted sample by the dilution factor.

Protocol for Stability Assessment in DMSO Solution

This protocol provides a framework for assessing the chemical stability of an **idarubicin** hydrochloride stock solution in DMSO over time at various temperatures.[6]

Objective: To evaluate the chemical stability of an **idarubicin** hydrochloride stock solution in DMSO under specific storage conditions.

Materials:

- Idarubicin hydrochloride
- Anhydrous DMSO
- Amber vials
- · HPLC system with a UV detector
- Validated stability-indicating HPLC method

Procedure:

- Sample Preparation: Prepare a stock solution of **idarubicin** hydrochloride in anhydrous DMSO at a known concentration.
- Aliquoting: Aliquot the solution into multiple amber vials to avoid repeated freeze-thaw cycles.

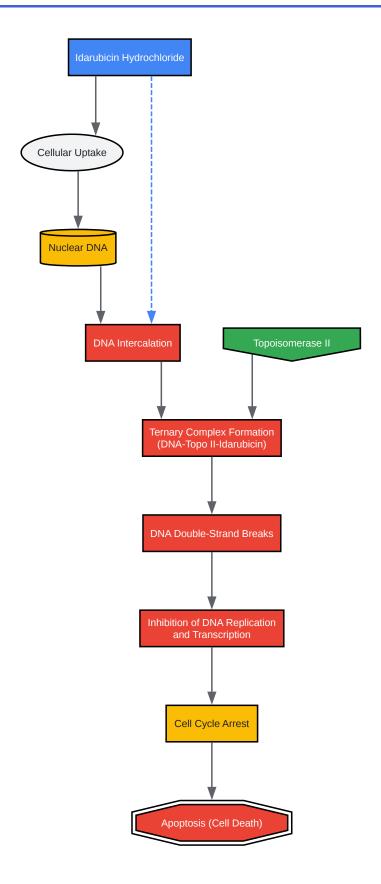


- Storage: Store the vials at different temperatures: -80°C, -20°C, 4°C, and room temperature (protected from light).
- Time Points: Designate specific time points for analysis (e.g., 0, 1 week, 1 month, 3 months, 6 months, 1 year).
- Analysis: At each time point, retrieve a vial from each storage condition. Allow the vial to equilibrate to room temperature before analysis.
- Quantification: Analyze the samples using a validated stability-indicating HPLC method.
- Data Evaluation: The stability is determined by calculating the percentage of the initial **idarubicin** hydrochloride concentration remaining at each time point. The appearance of new peaks in the chromatogram indicates degradation.

Mechanism of Action and Experimental Workflow Visualization

Mechanism of Action of Idarubicin Hydrochloride



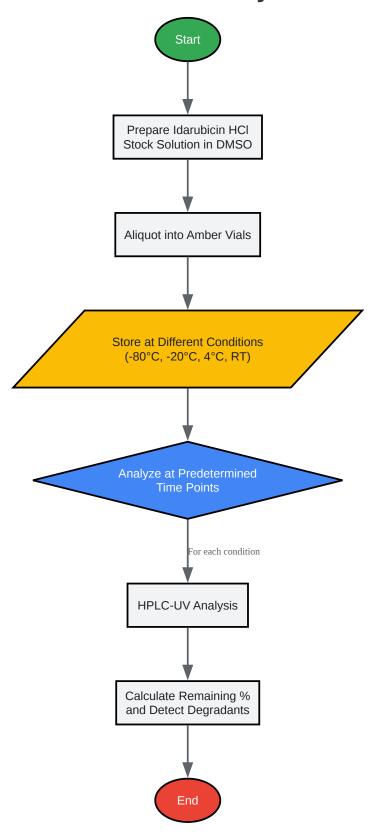


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Caption: Mechanism of action of idarubicin leading to cancer cell apoptosis.



Experimental Workflow for Stability Assessment



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Caption: A procedural workflow for evaluating the stability of **idarubicin** hydrochloride in DMSO.

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